N-[(Dimethylamino)methyl]benzamide
Description
Properties
CAS No. |
59917-58-7 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[(dimethylamino)methyl]benzamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
InChI Key |
VEROGXNNWXHGRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Dimethylamino Methyl Benzamide and Its Analogues
Classical Approaches to N-[(Dimethylamino)methyl]benzamide Synthesis
The foundational methods for synthesizing this compound and its derivatives have traditionally relied on named reactions and the use of reactive intermediates. These approaches are characterized by their directness in constructing the target molecule from basic precursors.
Mannich-Einhorn Reactions for this compound Derivatives
The Mannich reaction and its Einhorn modification represent a fundamental approach to the aminomethylation of amides. The Einhorn reaction specifically involves the condensation of an amide with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), to yield an N-aminomethyl derivative. In the context of synthesizing this compound, benzamide (B126) would react with formaldehyde and dimethylamine. This reaction typically proceeds under acidic or basic conditions and is a direct method for forming the C-N bond at the amide nitrogen.
The general mechanism involves the formation of a dimethylaminomethyl cation (an Eschenmoser salt precursor) from dimethylamine and formaldehyde. This electrophilic species is then attacked by the nucleophilic nitrogen of benzamide to form the final product. While this reaction is a cornerstone of organic synthesis for creating such structures, specific yield and condition data for this exact transformation can vary based on the precise reagents and catalysts employed. The reaction is also applicable to a wide range of substituted benzamides and other secondary amines, allowing for the synthesis of a diverse library of N-aminomethylated benzamide analogues.
Reactions Involving N-(Chloromethyl)benzamide and N-(Hydroxymethyl)benzamide Precursors with Amines
A common and effective strategy for synthesizing this compound involves a two-step process utilizing reactive N-substituted benzamide precursors. These precursors, N-(hydroxymethyl)benzamide and N-(chloromethyl)benzamide, serve as electrophilic benzamidomethylating agents.
N-(Hydroxymethyl)benzamide is a stable, crystalline compound that can be prepared from benzamide and formaldehyde. nist.govsigmaaldrich.com It has been identified as a major metabolite of N-methylbenzamide. nih.gov This hydroxymethyl derivative can be activated, typically under acidic conditions, to form a resonance-stabilized N-acyliminium ion. This reactive intermediate is then readily attacked by a nucleophile like dimethylamine to afford this compound.
N-(Chloromethyl)benzamide is a more reactive precursor. unite.edu.mk It is typically synthesized from benzamide, formaldehyde, and hydrogen chloride. Due to its high reactivity, it is often prepared and used immediately without extensive purification. unite.edu.mk The chlorine atom is an excellent leaving group, making N-(chloromethyl)benzamide a potent electrophile. Its reaction with dimethylamine proceeds via a direct nucleophilic substitution (SN2) mechanism to yield this compound with the expulsion of a chloride ion. This method is highly efficient for the benzamidomethylation of various amines.
| Precursor | Reagent | Product | Key Features |
| N-(Hydroxymethyl)benzamide | Dimethylamine | This compound | Stable precursor, requires activation (e.g., acid catalysis). nist.govnih.gov |
| N-(Chloromethyl)benzamide | Dimethylamine | This compound | Highly reactive precursor, often used in situ. unite.edu.mk |
Utilization of (Benzamidomethyl)triethylammonium Chloride as a Benzamidomethylating Reagent
A significant refinement in the benzamidomethylation of amines involves the use of (benzamidomethyl)triethylammonium chloride. mdpi.comfao.orgmdpi.com This quaternary ammonium (B1175870) salt is a stable, water-soluble, and highly effective benzamidomethylating agent that can be easily prepared and stored. unite.edu.mkmdpi.com It is synthesized by reacting freshly prepared N-(chloromethyl)benzamide with triethylamine (B128534) in an acetone (B3395972) solution, where it precipitates as a white solid. unite.edu.mk
This reagent offers several advantages, including mild reaction conditions and high yields. The benzamidomethylation of amines, including dimethylamine, can be carried out in an aqueous solution at room temperature. fao.orgmdpi.com The reaction is typically performed under slightly alkaline conditions (pH > 9), often achieved by adding a small amount of triethylamine, to facilitate the nucleophilic attack by the amine on the methylene (B1212753) group of the reagent. fao.orgmdpi.com This method has been successfully applied to a variety of amines, thiols, and other nucleophiles, demonstrating its broad utility. mdpi.comfao.orgmdpi.comukim.mk
Table 1: Benzamidomethylation using (Benzamidomethyl)triethylammonium Chloride
| Nucleophile | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ammonia (B1221849) | Water | pH > 9, RT | (Benzamidomethyl)amine / Di(benzamidomethyl)amine | N/A | unite.edu.mkmdpi.com |
| Various Amines | Water | pH > 9, RT | (Benzamidomethyl)amines | >90% | fao.orgmdpi.com |
| Thiols | Water | pH > 9, RT | Benzamidomethyl thioethers | >90% | mdpi.com |
Contemporary Synthetic Strategies for Benzamide Formation
Modern organic synthesis has introduced more sophisticated and versatile methods for constructing amide bonds, moving towards greater efficiency, milder conditions, and broader substrate scope. These strategies are applicable to the synthesis of this compound, typically by forming the amide bond between benzoic acid (or its derivatives) and an appropriate amine precursor.
Application of Coupling Reagents in Amide Bond Formation (e.g., Carbonyldiimidazole, COMU)
Amide bond formation is frequently accomplished by activating a carboxylic acid with a coupling reagent. This process generates a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. For the synthesis of this compound, this would involve the coupling of benzoic acid with N,N-dimethylmethanediamine.
A wide array of coupling reagents is available, each with specific advantages. acs.org
Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used. acs.org They activate the carboxyl group of benzoic acid to form an O-acylisourea intermediate, which then reacts with the amine. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to increase efficiency and minimize side reactions. bachem.com
Carbonyldiimidazole (CDI) : CDI is a useful reagent for forming amides. peptide.com It reacts with benzoic acid to form a highly reactive benzoyl-imidazolide intermediate and releases carbon dioxide and imidazole. This intermediate then readily reacts with an amine to form the desired benzamide.
Phosphonium and Uronium/Aminium Salts : Reagents such as TBTU, HBTU, HATU, and PyBOP are highly efficient for peptide coupling and general amide synthesis. bachem.com A more recent development is COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is based on Oxyma Pure and offers a safer alternative to HOBt-based reagents. bachem.com These reagents convert the carboxylic acid into an activated ester in situ, which rapidly couples with the amine.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Activating Group | Key Features |
|---|---|---|---|
| Carbodiimides | EDC, DCC | O-Acylisourea | Widely used, often requires an additive like HOBt. acs.orgbachem.com |
| Imidazolium | CDI | Imidazolide | Byproducts are gaseous (CO2) and water-soluble (imidazole). peptide.com |
Direct Amidation and Related Synthetic Methods
The most direct and established method for the synthesis of this compound is the Mannich reaction. This reaction is a cornerstone of organic chemistry for the aminoalkylation of acidic protons located on a carbon atom, but it can also be applied to N-H acidic compounds like amides.
The synthesis of this compound proceeds via a three-component condensation of benzamide, formaldehyde, and dimethylamine. adichemistry.comwikipedia.org The reaction is typically performed in an aqueous or alcoholic solution under mildly acidic conditions. youtube.com
The mechanism begins with the formation of an electrophilic N,N-dimethylmethaniminium ion (commonly known as an Eschenmoser salt precursor) from the reaction between dimethylamine and formaldehyde. youtube.com Benzamide then acts as the nucleophile, with the nitrogen atom attacking the iminium ion to form the final this compound product.
A related two-step synthetic approach involves the initial preparation of N-(Hydroxymethyl)benzamide. This intermediate is formed by the reaction of benzamide with formaldehyde. sigmaaldrich.comnist.gov In a subsequent step, the hydroxyl group of N-(Hydroxymethyl)benzamide is substituted by dimethylamine, typically in the presence of an acid catalyst, to yield the target compound.
Table 1: Mannich Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |
|---|---|---|---|---|
| Benzamide | Formaldehyde | Dimethylamine | This compound | Mannich Reaction |
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound can be achieved by modifying the starting materials. This allows for the introduction of various functional groups on the benzoyl moiety or the amine.
One common strategy involves the use of a substituted benzoic acid, which is first converted to a more reactive species, such as an acyl chloride or an activated ester, before being reacted with an appropriate amine. For instance, the synthesis of N,N-diethyl-m-methylbenzamide (DEET), a well-known insect repellent and an analogue of N,N-dimethylbenzamide, can be accomplished by reacting m-toluic acid with diethylamine (B46881). researchgate.netmedigraphic.com An efficient one-pot method uses 1,1'-carbonyl-diimidazole (CDI) as a coupling agent to activate the carboxylic acid, which then readily reacts with diethylamine to form the final amide product with high yields of 94-95%. researchgate.netmedigraphic.com
Table 2: Synthesis of N,N-diethyl-m-methylbenzamide (DEET)
| Starting Material | Reagents | Solvent | Product | Yield |
|---|---|---|---|---|
| m-Toluic acid | 1) 1,1'-Carbonyl-diimidazole (CDI), 4-Dimethylaminopyridine (DMAP) 2) Diethylamine | Dichloromethane | N,N-diethyl-m-methylbenzamide | 94-95% |
Another class of analogues involves substitution on the benzene (B151609) ring. For example, o-amino-N,N-dimethylbenzamide, an isomer of N,N-dimethylbenzamide, is prepared from isatoic anhydride (B1165640). google.com In this method, isatoic anhydride is reacted with a dimethylamine aqueous solution in a solvent like ethylene (B1197577) dichloride. The reaction proceeds at a low temperature initially and is then allowed to warm to room temperature, yielding the target compound with a purity of 94.0% and a yield of 85.0%. google.com
Table 3: Synthesis of o-amino-N,N-dimethylbenzamide
| Starting Material | Reagent | Solvent | Product | Yield |
|---|---|---|---|---|
| Isatoic anhydride | Dimethylamine (40% aq. solution) | Ethylene dichloride | o-amino-N,N-dimethylbenzamide | 85.0% |
The Mannich reaction itself can be used to create more complex analogues by starting with different amide-containing scaffolds. For example, Mannich bases of 2-substituted benzimidazoles are synthesized by reacting the benzimidazole (B57391) derivative with formaldehyde and a secondary amine, such as piperidine (B6355638) or morpholine, under reflux in ethanol. nih.gov This demonstrates the versatility of the Mannich reaction in generating a wide range of structurally diverse analogues. nih.gov
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering precise insights into the hydrogen and carbon frameworks.
The ¹H-NMR spectrum of N-[(Dimethylamino)methyl]benzamide provides distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzoyl group typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments. The methylene (B1212753) protons (N-CH₂-N) and the dimethylamino protons (N(CH₃)₂) present characteristic signals in the aliphatic region of the spectrum. The amide proton (C(O)-NH) often appears as a broad signal, its chemical shift and appearance being sensitive to solvent and temperature. researchgate.net
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.40-7.80 | Multiplet |
| Amide (NH) | ~6.0-6.5 | Broad Singlet |
| Methylene (N-CH₂-N) | ~4.5-4.8 | Doublet |
| Dimethylamino (N(CH₃)₂) | ~2.2-2.3 | Singlet |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.
In ¹³C-NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal, providing direct information about the carbon skeleton. bhu.ac.in The spectrum of this compound is characterized by signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons of the dimethylamino group. The assignment of these resonances is based on established chemical shift theory, signal multiplicities in off-resonance decoupled spectra, and comparison with structurally similar compounds. tandfonline.com
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~168-172 |
| Aromatic (C-ipso) | ~134 |
| Aromatic (C-ortho) | ~127 |
| Aromatic (C-meta) | ~128 |
| Aromatic (C-para) | ~131 |
| Methylene (N-CH₂-N) | ~70-75 |
| Dimethylamino (N(CH₃)₂) | ~40-45 |
Note: Chemical shifts are approximate and can vary based on solvent and instrument frequency.
The chemical shift of a ¹³C nucleus is primarily influenced by the local electronic environment, including hybridization and the electronegativity of neighboring atoms. pressbooks.pub Carbons that are sp²-hybridized, such as those in aromatic rings and carbonyl groups, are deshielded and resonate at higher chemical shift values (downfield) compared to sp³-hybridized carbons. pressbooks.pubyoutube.com Electronegative atoms like oxygen and nitrogen also cause a downfield shift for adjacent carbons. libretexts.org
Additivity rules are empirical methods used to predict the ¹³C chemical shifts of substituted aromatic rings. researchgate.net By starting with the known chemical shift of benzene (B151609) (128.5 ppm) and adding substituent chemical shift (SCS) increments for the -CONHCH₂N(CH₃)₂ group, one can estimate the chemical shifts for the ortho, meta, and para carbons of the benzamide (B126) ring. These calculated values are then compared with the experimental spectrum to aid in the definitive assignment of the aromatic signals. tandfonline.com
A notable feature in the ¹³C-NMR spectrum of this compound and its derivatives is the upfield shift (to a lower ppm value) of the carbonyl carbon (C=O) signal by approximately 3.0–3.8 ppm when compared to analogous N,N-dimethylbenzamides. tandfonline.comtandfonline.com This phenomenon is attributed to a steric compression shift, also known as a gamma-gauche effect. tandfonline.com This through-space interaction occurs between the bulky N,N-dimethylamino group and the carbonyl oxygen atom, which are forced into close proximity. This steric hindrance causes a slight distortion in the electron cloud, leading to increased shielding of the carbonyl carbon nucleus and a resultant upfield shift in its resonance frequency. tandfonline.comasianpubs.org
To unambiguously confirm the structure of this compound, two-dimensional NMR experiments are invaluable.
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and, crucially, between the amide (NH) proton and the methylene (CH₂) protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would show cross-peaks connecting the signal for the methylene protons to the methylene carbon signal, the dimethylamino protons to their corresponding carbon signal, and each aromatic proton to its respective aromatic carbon. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu It is exceptionally powerful for piecing together molecular fragments. Key HMBC correlations for this compound would include:
A correlation from the amide proton (NH) to the carbonyl carbon (C=O) and the methylene carbon (N-CH₂-N).
Correlations from the methylene protons (N-CH₂-N) to the dimethylamino carbons and the amide nitrogen's adjacent carbon (C=O).
Correlations from the ortho-aromatic protons to the carbonyl carbon and the ipso-aromatic carbon.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. mdpi.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | ~3300-3400 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic) | Stretching | ~2800-3000 |
| C=O (Amide I) | Stretching | ~1640-1680 |
| N-H (Amide II) | Bending | ~1520-1570 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-N | Stretching | ~1200-1350 |
Note: Wavenumbers are approximate and can vary based on the sample state (e.g., solid, liquid).
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. The fragmentation pattern observed in a mass spectrum offers a fingerprint of the molecule, revealing the stability of different bonds and the arrangement of atoms.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the dimethylamino group is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion.
Amide Bond Cleavage: The amide bond can undergo cleavage, leading to the formation of the benzoyl cation (m/z 105) and a fragment corresponding to the [(dimethylamino)methyl]amine radical.
Loss of the Dimethylaminomethyl Group: Cleavage of the bond between the benzamide nitrogen and the methyl group bearing the dimethylamino substituent would lead to the benzamide radical cation and a [(dimethylamino)methyl] cation.
A detailed analysis of the mass spectrum of this compound would be necessary to confirm these predicted fragmentation routes and to establish the characteristic fragmentation pattern for this molecule.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (expected) |
| Molecular Ion | [C₁₀H₁₄N₂O]⁺ | 178 |
| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
| Dimethyliminium Ion | [CH₂=N(CH₃)₂]⁺ | 58 |
This table is predictive and based on the fragmentation of similar structures. Experimental data is required for confirmation.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
A search of crystallographic databases reveals no publicly available crystal structure for the specific compound this compound. However, the crystal structures of related benzamide derivatives have been extensively studied. researchgate.net For example, the crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide shows that the central amide group is nearly planar and reveals details about intermolecular hydrogen bonding. researchgate.net
Should a single crystal of this compound be grown, X-ray diffraction analysis would be expected to provide the following key structural parameters:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity of the atoms and could indicate any unusual electronic effects.
Intermolecular Interactions: The packing of the molecules in the crystal lattice would be determined, highlighting any hydrogen bonds or other non-covalent interactions that stabilize the crystal structure. The presence of the dimethylamino group and the amide N-H could lead to the formation of hydrogen-bonded networks.
Table 2: Anticipated Crystallographic Data Parameters for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Bond Lengths (e.g., C-N, C=O) | Precise interatomic distances |
| Bond Angles (e.g., O-C-N) | Angles between bonded atoms |
| Torsion Angles | Dihedral angles defining conformation |
| Hydrogen Bonding Interactions | Donor-acceptor distances and angles |
This table represents the type of data that would be obtained from an X-ray crystallographic study. Actual values are dependent on experimental determination.
Theoretical and Computational Investigations of N Dimethylamino Methyl Benzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of N-[(Dimethylamino)methyl]benzamide. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution, molecular orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. For a molecule like this compound, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Representative DFT-Calculated Parameters for a Benzamide (B126) Derivative
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |
| Total Energy | -550 Hartrees | Represents the total electronic energy of the molecule. |
Note: The values in this table are representative and based on DFT studies of similar benzamide derivatives for illustrative purposes.
Ab Initio Molecular Orbital Investigations
Ab initio molecular orbital methods are another class of quantum chemical calculations that rely on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate descriptions of the electronic structure. For this compound, ab initio calculations can be used to refine the understanding of its electronic properties and to validate the results obtained from DFT methods. These computationally intensive methods are particularly useful for studying specific aspects of the molecule, such as the precise nature of its chemical bonds and the electronic transitions that give rise to its spectroscopic signatures.
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds in this compound, particularly around the amide linkage and the dimethylaminomethyl group, allows for a range of possible three-dimensional conformations. Conformational analysis aims to identify the most stable, low-energy conformers of the molecule. This is often achieved through systematic searches of the potential energy surface.
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with other molecules. These simulations can identify the predominant conformations in solution and the transitions between them, offering a dynamic picture that complements the static view from quantum chemical calculations.
Structure-Reactivity Relationships from Computational Models
Computational models are instrumental in establishing relationships between the molecular structure of this compound and its chemical reactivity. By analyzing computed electronic parameters, it is possible to predict which parts of the molecule are most likely to participate in chemical reactions.
Correlation of Electronic Structure with Spectroscopic Parameters
Theoretical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By correlating these predicted spectra with experimentally obtained data, it is possible to validate the computed molecular structure and electronic properties. For instance, calculated vibrational frequencies from DFT can be compared with experimental IR spectra to confirm the presence of specific functional groups and to understand the molecule's vibrational modes. Similarly, computed NMR chemical shifts can aid in the assignment of experimental NMR signals, providing a deeper understanding of the molecule's structure in solution.
Molecular Modeling and Interaction Studies with Chemical Entities
Molecular modeling techniques, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the interactions of this compound with other chemical entities, such as proteins or other small molecules. These studies are crucial for understanding the molecule's potential biological activity or its behavior in a complex chemical system.
Molecular docking simulations can predict the preferred binding orientation of this compound to a target receptor, providing insights into the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This information is invaluable for designing new molecules with specific binding properties. For a molecule with both hydrogen bond donors and acceptors like this compound, understanding these interactions is key to predicting its behavior in a biological context.
Chemical Reactivity and Mechanistic Investigations of N Dimethylamino Methyl Benzamide
Fundamental Reaction Pathways
The reactivity of N-[(Dimethylamino)methyl]benzamide is characterized by several key transformations involving its core structural components.
The cleavage of the C-N bond in the amide linkage is a fundamental reaction for amides. rsc.org This transformation can be achieved under both acidic and basic conditions, typically requiring heat. libretexts.org The hydrolysis of this compound yields benzoic acid and N,N-dimethylmethanediamine (or its subsequent hydrolysis products, dimethylamine (B145610) and formaldehyde).
Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of the amine portion lead to the formation of the carboxylic acid and the corresponding amine salt. libretexts.org
Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.net The elimination of the amide anion is the rate-limiting step, as the hydroxide ion is thermodynamically a more favorable leaving group. researchgate.net Consequently, tertiary amides like this compound are generally more resistant to hydrolysis than primary or secondary amides under aqueous basic conditions. umich.eduarkat-usa.org However, studies using non-aqueous alkaline conditions have shown that the reactivity trend can be reversed, with tertiary amides hydrolyzing more readily. umich.edu
The relative rates of hydrolysis for various benzamides highlight the influence of N-substitution.
Table 1: Comparative Conditions for Amide Hydrolysis
| Compound | Conditions | Products | Reference |
| Benzamide (B126) | NaOH/MeOH/Dioxane, reflux | Sodium Benzoate, Ammonia (B1221849) | arkat-usa.org |
| N-Methylbenzamide | HCl or H₂SO₄, heat | Benzoic Acid, Methylammonium salt | rsc.org |
| N,N-Dimethylbenzamide | HCl, H₂SO₄, or HClO₄, heat | Benzoic Acid, Dimethylammonium salt | rsc.org |
| This compound | Acid or Base, heat | Benzoic Acid, N,N-dimethylmethanediamine | libretexts.orgfiveable.me |
The dimethylamino group and the aromatic ring are susceptible to oxidation and reduction under specific conditions.
Oxidation: The tertiary amine of the dimethylamino moiety can be oxidized. Electrochemical oxidation of tertiary amines typically proceeds via the removal of an electron from the nitrogen lone pair, leading to a radical cation. nih.gov This intermediate can then undergo further reactions, such as dealkylation, to form a secondary amine and an aldehyde. nih.govnih.gov In the case of this compound, this could lead to the formation of N-(methyl)benzamide and formaldehyde (B43269). Photolytic oxidation can also cause the dealkylation of N,N-dimethylamino groups. acs.org
The aromatic ring itself is generally resistant to oxidation. libretexts.org However, the alkyl group attached to an aromatic ring (the benzylic position) can be oxidized under strong conditions, for instance, using potassium permanganate (B83412) (KMnO₄) under basic conditions followed by an acidic workup. youtube.com For this compound, the primary target for such oxidation would be the benzylic carbon, though the presence of other reactive sites like the amide and dimethylamino group complicates the expected outcome.
Reduction: The aromatic ring of the benzamide moiety can be reduced, although this requires forcing conditions due to the aromatic stability. libretexts.org Catalytic hydrogenation using catalysts like platinum, rhodium, or nickel at high pressures and temperatures can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. libretexts.orglumenlearning.comorganic-chemistry.org For example, o-xylene (B151617) can be hydrogenated to 1,2-dimethylcyclohexane (B31226) under such conditions. libretexts.org
Another method for reducing aromatic rings is the Birch reduction, which uses an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source. lumenlearning.com This reaction typically reduces the benzene ring to a 1,4-cyclohexadiene. lumenlearning.com The reactivity in a Birch reduction is influenced by the substituents on the ring; electron-withdrawing groups tend to increase the reaction rate. lumenlearning.com
Table 2: Summary of Oxidation and Reduction Reactions
| Moiety | Reaction Type | Reagents/Conditions | Potential Products | Reference(s) |
| Dimethylamino | Oxidation | Electrochemical, Photochemical | N-(methyl)benzamide, Formaldehyde | nih.govacs.org |
| Aromatic Ring | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Complex, potential cleavage | youtube.com |
| Aromatic Ring | Reduction | Catalytic Hydrogenation (e.g., H₂/Rh-C, high P/T) | N-[(Dimethylamino)methyl]cyclohexanecarboxamide | libretexts.orgorganic-chemistry.org |
| Aromatic Ring | Reduction | Birch Reduction (e.g., Na/NH₃, EtOH) | N-[(Dimethylamino)methyl]-1,4-cyclohexadiene-1-carboxamide | lumenlearning.com |
The carbon atom situated between the amide nitrogen and the dimethylamino nitrogen is a potential site for nucleophilic substitution. In this scenario, the dimethylamino group would act as a leaving group. While the dimethylamino group is typically a poor leaving group, it can be displaced under certain conditions, often involving protonation or quaternization to form a better leaving group (a dimethylammonium salt or a trimethylammonium salt, respectively).
This reactivity pattern is characteristic of Mannich bases. The reaction can be viewed as a retro-Mannich reaction or a substitution, where a nucleophile displaces the dimethylamino group. For instance, treatment with a nucleophile under acidic conditions could facilitate the formation of an iminium ion intermediate, [Ph-CO-N=CH₂]⁺, which is highly electrophilic and readily attacked by nucleophiles. This pathway is analogous to the reactivity of N,N-dimethylaminomethylferrocene, which undergoes substitution reactions. wikipedia.org
Furthermore, nucleophilic aromatic substitution (SNA) can occur on the benzene ring if it is sufficiently activated by strong electron-withdrawing groups, typically located ortho and para to a suitable leaving group. masterorganicchemistry.com However, for this compound, which lacks such activation, substitution on the aromatic ring is less likely than substitution at the benzylic-like carbon.
Mechanistic Studies of Benzamidomethylation Reactions
Benzamidomethylation, the introduction of a benzamidomethyl group (Ph-CO-NH-CH₂-), is a key process in the synthesis of related structures. The study of these mechanisms provides insight into the formation of this compound itself and its derivatives.
The formation of amides from carboxylic acids and amines is often a slow process that requires activation of the carboxylic acid. acs.org Nucleophilic catalysis is a common strategy to facilitate this transformation. Catalysts can activate carboxylic acid derivatives, rendering the carbonyl carbon more electrophilic and susceptible to attack by an amine nucleophile. futurelearn.com
In the context of synthesizing substituted benzamides, a common method involves reacting an activated benzoic acid derivative (like an acyl chloride) with an amine. futurelearn.comyoutube.com The general mechanism is a nucleophilic acyl substitution. futurelearn.com The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The leaving group (e.g., chloride) is then expelled, regenerating the carbonyl double bond and forming the amide. futurelearn.com
Tertiary amines, such as 4-(N,N-dimethylamino)pyridine (DMAP), are often used as highly effective nucleophilic catalysts in acylation reactions. mdpi.com They react with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to attack by the primary or secondary amine, which then forms the desired amide while regenerating the DMAP catalyst.
While traditional amide synthesis relies on nucleophilic pathways, recent research has explored radical mechanisms as a powerful alternative. acs.orgresearchgate.net These methods often allow for the formation of amide bonds under milder conditions and with different substrate scopes. acs.org
One such strategy involves the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides. acs.org In this process, a metal catalyst mediates the decarboxylation of the carboxylic acid to generate a carbon-centered radical. This radical then adds to the isocyanide, and subsequent oxidation yields the final amide product. acs.org
Another approach utilizes the generation of amidyl radicals. nih.gov These nitrogen-centered radicals can participate in various C-H functionalization reactions. For example, amidyl radicals generated from N-functionalized amides can abstract a hydrogen atom from an aliphatic C-H bond, leading to a carbon radical that can be further functionalized. nih.gov While this is not a direct amidation method, it highlights the utility of radical intermediates derived from amides in forming new bonds. A related radical strategy for the N-alkylation of amides involves merging boryl radical-mediated halogen-atom transfer with copper catalysis, allowing for the coupling of amides with alkyl halides. acs.org These innovative radical-based approaches represent a significant departure from classical two-electron polar mechanisms for amide bond formation. researchgate.net
Directed Metalation Strategies for Selective Functionalization of Benzamide Derivatives
Directed metalation is a powerful and widely utilized strategy in organic synthesis for the regioselective functionalization of aromatic compounds. researchgate.net This method relies on the use of a directing metalation group (DMG), which is a functional group that directs an organometallic base, typically an alkyllithium reagent, to deprotonate a specific, usually ortho, position on the aromatic ring. pressbooks.pubmdpi.com The resulting aryl-lithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. researchgate.net
The N,N-dialkylbenzamide moiety, a key feature of this compound, is recognized as one of the most powerful directing metalation groups. mdpi.com The efficacy of the amide group as a DMG stems from its ability to coordinate with the lithium atom of the organolithium base through the lone pair of electrons on the oxygen atom. This coordination pre-positions the base for the selective deprotonation of the adjacent ortho-proton on the benzamide ring, a process often referred to as a complex-induced proximity effect (CIPE). youtube.com
The general mechanism for the directed ortho-metalation of an N,N-dialkylbenzamide is depicted below:
Scheme 1: General Mechanism of Directed ortho-Metalation of an N,N-Dialkylbenzamide
A variety of strong, non-nucleophilic bases are employed for the ortho-lithiation of benzamides, with alkyllithiums being the most common. researchgate.net The choice of base and solvent system is crucial for the success of the reaction. Typically, the reaction is carried out at low temperatures (-78 °C) in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O) to ensure the stability of the aryllithium intermediate and to minimize side reactions. researchgate.net The addition of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the basicity of the alkyllithium reagent and accelerate the rate of metalation. youtube.com
The synthetic utility of this methodology is demonstrated by the wide array of electrophiles that can be used to quench the ortho-lithiated intermediate, leading to a diverse range of substituted benzamide derivatives.
Table 1: Examples of Electrophiles for the Functionalization of ortho-Lithiated N,N-Dialkylbenzamides
| Electrophile | Functional Group Introduced | Product Type |
| D₂O | -D (Deuterium) | Isotopically Labeled Benzamide |
| CH₃I | -CH₃ (Methyl) | ortho-Methylated Benzamide |
| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | ortho-Silylated Benzamide |
| I₂ | -I (Iodo) | ortho-Iodobenzamide |
| CO₂ | -COOH (Carboxylic Acid) | ortho-Carboxybenzamide |
| RCHO (Aldehyde) | -CH(OH)R (Secondary Alcohol) | ortho-(Hydroxyalkyl)benzamide |
| R₂CO (Ketone) | -C(OH)R₂ (Tertiary Alcohol) | ortho-(Hydroxyalkyl)benzamide |
| DMF | -CHO (Aldehyde) | ortho-Formylbenzamide |
This table is a representation of common electrophilic quenching reactions for ortho-lithiated N,N-dialkylbenzamides based on established literature. researchgate.netuwindsor.ca
Electronic and Steric Effects on Chemical Reactivity in N-[(Dimethylamino)methyl]benzamides
The reactivity of this compound in directed metalation and other chemical transformations is significantly influenced by both electronic and steric factors. These effects can alter the acidity of the ortho-protons, the stability of the lithiated intermediate, and the accessibility of the reaction center to the base and electrophiles.
Electronic Effects:
In the context of the this compound system, the dimethylaminomethyl group at the nitrogen atom is an electron-donating group. This group can influence the electron density on the benzamide nitrogen and, by extension, the carbonyl group and the aromatic ring. Studies on related N-(hydroxymethyl)benzamide derivatives have shown that the presence of electron-withdrawing groups on the aromatic ring can affect the rates of catalyzed breakdown, indicating a clear electronic influence on the reactivity of the amide functionality. libretexts.org For instance, the rate constants for the breakdown of N-(hydroxymethyl)benzamide derivatives were found to increase with the addition of electron-withdrawing chloro substituents. libretexts.org
Table 2: Influence of Aromatic Substituents on the Reactivity of Benzamide Derivatives
| Substituent at para-position | Electronic Effect | Expected Effect on ortho-Proton Acidity |
| -OCH₃ | Electron-Donating | Decrease |
| -CH₃ | Electron-Donating | Decrease |
| -H | Neutral | Baseline |
| -Cl | Electron-Withdrawing | Increase |
| -NO₂ | Strongly Electron-Withdrawing | Significant Increase |
This table illustrates the general electronic effects of substituents on the acidity of ortho-protons in benzamide derivatives, which is a key factor in directed metalation reactions. youtube.comlibretexts.org
Steric Effects:
Steric hindrance can have a profound impact on the regioselectivity and efficiency of directed metalation reactions. The size of the directing group itself, as well as the presence of other substituents on the aromatic ring, can influence the approach of the organolithium base. youtube.com In the case of this compound, the dimethylaminomethyl group is relatively bulky.
The presence of a substituent at one of the ortho positions will generally direct the metalation to the other, less hindered ortho position. If both ortho positions are substituted, the directed metalation can be significantly impeded or even prevented. uwindsor.ca This steric hindrance can be advantageous in controlling the regioselectivity of the reaction. For example, in a system with two potential ortho-lithiation sites, the base will preferentially deprotonate the sterically more accessible proton. youtube.com
Furthermore, the steric bulk of the electrophile can also influence the outcome of the reaction. Very bulky electrophiles may react more slowly or in lower yields with the ortho-lithiated intermediate.
Advanced Applications in Organic Synthesis Methodology and Materials Science
N-Benzamidomethylation as a Key Synthetic Transformation
The introduction of a benzamidomethyl group onto a molecule, a process known as N-benzamidomethylation, is a significant transformation in organic synthesis, enabling the strategic modification of complex molecules and the development of novel chemical entities.
Strategic Incorporation of the Benzamidomethyl Moiety into Complex Molecular Scaffolds
The benzamidomethyl group can be strategically introduced into various molecular frameworks to alter their physicochemical and biological properties. A key reagent in this transformation is (benzamidomethyl)triethylammonium chloride, a versatile and reactive compound that facilitates the benzamidomethylation of a wide range of nucleophiles under mild conditions. This includes the modification of amines, thiols, dithiocarbamates, hydrazines, and hydrazides. nih.gov The reaction typically proceeds in an aqueous medium, highlighting its utility in green chemistry. nih.govbohrium.com
A notable application of this methodology is in the synthesis of N-benzamidomethylated compounds with potential applications in prodrug design. bohrium.comresearchgate.net For instance, the reaction of (benzamidomethyl)triethylammonium chloride with 4-nitroaniline (B120555) yields N-{[(4-nitrophenyl)amino]methyl}benzamide. bohrium.comresearchgate.net The low solubility of the amine substrate in water can be advantageous, preventing the formation of di-substituted products and favoring the desired mono-benzamidomethylated compound. bohrium.com This strategic incorporation of the benzamidomethyl moiety can enhance the lipophilicity of a parent drug molecule, which is a critical factor influencing its absorption and distribution within a biological system. researchgate.net
The following table summarizes examples of nucleophiles that undergo N-benzamidomethylation, demonstrating the versatility of this synthetic strategy.
| Nucleophile Class | Specific Example | Product Type |
| Amines | 4-Nitroaniline | N-Aryl-N-(benzamidomethyl)amine |
| Hydrazines | Hydrazine | N-(Benzamidomethyl)hydrazine |
| Hydrazides | Benzoic hydrazide | N'-Benzoyl-N-(benzamidomethyl)hydrazine |
| Thiols | Thiophenol | S-(Benzamidomethyl)thiophenol |
| Dithiocarbamates | Sodium diethyldithiocarbamate | (Benzamidomethyl) diethyldithiocarbamate |
Development of Novel Reagents and Intermediates for Organic Synthesis
N-[(Dimethylamino)methyl]benzamide itself can be considered a stable Mannich base, which can act as a precursor to more reactive intermediates for organic synthesis. nih.govijpsonline.com While direct applications of this compound as a reagent are not extensively documented, the broader class of N-acyliminium ions, which can be generated from such precursors, are powerful electrophiles in carbon-carbon bond-forming reactions. nih.gov
The development of reagents like (benzamidomethyl)triethylammonium chloride, derived from the conceptual framework of N-benzamidomethylation, has provided synthetic chemists with a valuable tool for the construction of complex molecules. nih.gov The reactivity of this reagent can be tuned by altering the reaction conditions, allowing for the selective synthesis of either mono- or di-benzamidomethylated products. For example, using more reactive benzamidomethylating agents such as N-(chloromethyl)benzamide can lead to the formation of di-substituted products. researchgate.net The ability to generate and utilize these reactive intermediates under controlled conditions is a testament to the ongoing development of novel synthetic methodologies.
This compound as a Model System in Chemical Research
The well-defined structure of this compound, featuring a benzoyl group, a flexible methylene (B1212753) linker, and a tertiary amine, makes it an interesting candidate for fundamental studies in physical organic chemistry.
Investigation of Substituent Effects on Electronic Structure
While specific studies on the electronic structure of this compound are not prevalent, its core benzamide (B126) structure is a classic platform for investigating substituent effects. The electronic properties of the benzamide moiety are sensitive to the nature of substituents on the aromatic ring. These effects can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic-donating or -withdrawing nature of the substituents. nih.gov
In the context of this compound, introducing substituents at the para-position of the benzene (B151609) ring would modulate the electron density at the carbonyl carbon and the amide nitrogen. The dimethylaminomethyl group itself acts as an electron-donating group through induction. Theoretical and spectroscopic studies on a range of substituted benzamides have provided insights into how these electronic perturbations influence molecular conformation and reactivity. nih.govresearchgate.net this compound could serve as a valuable model system to further probe these relationships, particularly how the flexible side chain might influence the transmission of electronic effects.
The following table illustrates the Hammett substituent constants (σp) for various groups, which could be hypothetically placed on the benzene ring of this compound to study electronic effects.
| Substituent (X) | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | -0.27 | Electron-donating |
| -CH₃ | -0.17 | Electron-donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Electron-withdrawing |
| -CN | 0.66 | Electron-withdrawing |
| -NO₂ | 0.78 | Electron-withdrawing |
Probes for Understanding Reaction Mechanisms and Stereoelectronic Effects
The conformation of the amide bond in N-substituted benzamides is a subject of considerable interest, as it dictates the stereochemical outcome of many reactions. nih.govmdpi.com The planarity of the amide group and the rotational barrier around the C-N bond are influenced by both steric and electronic factors. nih.gov this compound, with its relatively unhindered N-substituent, could be a useful probe for studying the subtle interplay of these forces.
Furthermore, the molecule can be a precursor to an N-acyliminium ion, a key reactive intermediate in many organic transformations. The stereoelectronic effects governing the reactions of N-acyliminium ions are crucial for controlling the stereoselectivity of nucleophilic additions. researchgate.netresearchgate.net These effects arise from the interaction of molecular orbitals and dictate the preferred trajectory of an incoming nucleophile. By studying the reactivity of this compound and its derivatives under conditions that generate the corresponding N-acyliminium ion, researchers could gain a deeper understanding of these fundamental stereoelectronic principles. The conformational preferences of the ground state molecule, which can be studied by techniques like NMR spectroscopy, can provide valuable information for predicting the stereochemical outcomes of its reactions. mdpi.com
Potential in Materials Chemistry and Functional Design
While specific applications of this compound in materials science are not yet established, its structural motifs suggest potential in several areas of functional material design.
The benzamide unit is a common component in high-performance polymers like aramids, where it contributes to thermal stability and mechanical strength through strong intermolecular hydrogen bonding and aromatic stacking interactions. researchgate.netmdpi.com The incorporation of flexible linkers, such as the aminomethyl group in this compound, can be a strategy to improve the processability of rigid-rod polymers while maintaining desirable thermal and mechanical properties. nih.gov Therefore, polymers derived from or containing this compound or similar structures could exhibit a balance of high performance and processability.
Furthermore, the benzamide moiety is known to participate in the self-assembly of molecules to form ordered supramolecular structures, such as organogels. bohrium.comresearchgate.net The combination of the hydrogen-bonding-capable amide group and the aromatic ring for π-π stacking interactions can drive the formation of these complex architectures. bohrium.comresearchgate.net The dimethylamino group in this compound could introduce an additional handle for controlling self-assembly through pH-responsiveness or coordination with metal ions. This opens up possibilities for the design of "smart" materials that respond to external stimuli.
The potential applications in materials chemistry are summarized in the table below.
| Potential Application Area | Key Structural Feature | Rationale |
| High-Performance Polymers | Benzamide moiety | Contributes to thermal stability and mechanical strength. |
| Processable Aramids | Flexible aminomethyl linker | Improves solubility and processability of rigid polymers. |
| Organogels/Supramolecular Materials | Benzamide group, aromatic ring | Drives self-assembly through hydrogen bonding and π-π stacking. |
| "Smart" Materials | Dimethylamino group | Provides pH-responsiveness and metal coordination sites. |
Exploration as a Building Block for Advanced Organic Materials
The unique structural attributes of this compound make it a compelling candidate for the synthesis of advanced organic materials. The presence of the benzamide core, a recurring motif in high-performance polymers, coupled with the functional dimethylamino group, opens avenues for the creation of materials with tailored properties.
The benzamide portion of the molecule can be integrated into polymer backbones, contributing to properties such as thermal stability and mechanical robustness, which are characteristic of aramids and other high-performance polyamides. The dimethylamino group, on the other hand, introduces a site for further chemical modification or can impart specific functionalities to the resulting material. For instance, this amine group can act as a proton acceptor, rendering materials responsive to changes in pH. This has led to research into its potential for creating "smart" materials that can adapt to their environment.
The incorporation of the dimethylamino functionality is also being explored for its potential to influence the solubility and processing characteristics of polymers. This is a critical consideration in the development of materials for applications such as thin-film electronics and advanced coatings.
Below is a table summarizing the potential properties of polymers derived from this compound, based on the known characteristics of related benzamide and amine-functionalized polymers.
| Property | Potential Contribution of this compound |
| Thermal Stability | The rigid benzamide structure can enhance the thermal resistance of the polymer. |
| Mechanical Strength | Integration into a polymer backbone may improve tensile strength and modulus. |
| pH-Responsiveness | The dimethylamino group can be protonated, leading to conformational changes in response to pH. |
| Adhesion | The polar nature of the amide and amine groups could promote adhesion to various substrates. |
| Solubility | The dimethylamino group may improve solubility in specific organic solvents, aiding in material processing. |
Role in the Synthesis of Functional Organic Compounds
Beyond its use in large polymeric structures, this compound serves as a valuable intermediate in the synthesis of a diverse array of smaller, functional organic compounds. The reactivity of the dimethylaminomethyl group is central to its utility in this context.
This group can participate in a variety of chemical transformations, allowing for the introduction of the benzamide moiety into more complex molecular architectures. For example, it can be a precursor for the formation of quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts, biocides, and components of ionic liquids.
Furthermore, the strategic placement of the dimethylamino group facilitates its use in directed ortho-metalation reactions. This powerful synthetic technique allows for the selective functionalization of the aromatic ring of the benzamide, paving the way for the synthesis of polysubstituted aromatic compounds that would be difficult to access through other means. These highly functionalized molecules are of interest in medicinal chemistry, agrochemicals, and the development of organic light-emitting diodes (OLEDs) and other electronic materials.
The table below outlines some of the key transformations and resulting functional compounds that can be synthesized from this compound.
| Starting Material | Reagent/Reaction Condition | Product Type | Potential Application |
| This compound | Alkyl Halide | Quaternary Ammonium Salt | Phase-Transfer Catalyst, Antimicrobial Agent |
| This compound | Organolithium Reagent | ortho-Substituted Benzamide | Intermediate for Pharmaceuticals, Organic Electronics |
| This compound | Metal Precursor | Metal-Ligand Complex | Homogeneous Catalyst |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The synthesis of N-[(Dimethylamino)methyl]benzamide and its analogs is a cornerstone of its research. Future efforts will likely pivot towards greener and more efficient synthetic strategies. Traditional methods for creating amides are often criticized for their lack of environmental sustainability. mdpi.com Emerging research highlights the use of triazine-derived quaternary ammonium (B1175870) salts as promising dehydro-condensation agents for amide synthesis, offering a more economical and viable alternative. mdpi.com
A particularly relevant and green approach is the synthesis of N,N-dimethyl arylmethylamines directly from aryl aldehydes and hexamethylenetetramine in the presence of hydrogen. researchgate.net This method presents a novel route that could be adapted for this compound, using hexamethylenetetramine as a source for the N,N-dimethylamine group. researchgate.net Such innovations move away from the use of toxic reagents like benzyl (B1604629) chlorides and stoichiometric acid waste, aligning with the principles of green chemistry. researchgate.net Further research into environmentally friendly methods, such as those utilizing aqueous solutions and enabling the recycling of byproducts, will be crucial. google.com
| Synthesis Strategy | Key Features | Potential Advantage for this compound |
| Triazine-Based Dehydro-Condensation | Uses agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and a tertiary amine. mdpi.com | More economical and sustainable amide bond formation compared to conventional methods. mdpi.com |
| Reductive Amination from Aldehydes | Synthesizes N,N-dimethyl arylmethylamines from aryl aldehydes and hexamethylenetetramine. researchgate.net | A green and direct route, avoiding hazardous reagents and reducing waste. researchgate.net |
| Aqueous Phase Synthesis | Utilizes water as a solvent, with potential for recycling lye and recovering amine salts. google.com | Enhances safety, reduces environmental impact, and allows for nearly 100% recycling of certain waste streams. google.com |
Advanced Spectroscopic Techniques for Fine Structural and Dynamic Analysis
A deeper understanding of the three-dimensional structure and dynamic behavior of this compound is essential for predicting its interactions and properties. While standard techniques like ¹H NMR and ¹³C NMR are routinely used for structural confirmation of benzamide (B126) derivatives nanobioletters.com, future research will employ more advanced spectroscopic methods.
For instance, studying the fluorescence properties of related N,N-dimethylamino-containing compounds has revealed the formation of twisted intra-molecular charge transfer (TICT) states, characterized by a large Stokes shift. researchgate.net Applying similar advanced fluorescence spectroscopy to this compound could provide invaluable insights into its electronic structure and conformational dynamics in different environments. This knowledge is critical for designing molecules with specific photophysical properties, for example, as fluorescent probes. researchgate.net
High-Throughput Screening for New Chemical Transformations and Methodologies
High-Throughput Screening (HTS) is a revolutionary technology in drug discovery and materials science that allows for the rapid testing of millions of compounds. youtube.com For this compound, HTS can be employed not just to find biological activities, but also to discover new chemical transformations and optimize reaction conditions. Automated robotic systems can test a vast library of catalysts and reagents against the core structure of this compound to identify novel reactions or more efficient conditions for known transformations. youtube.com
The process involves miniaturization, often to a 1536-well plate format, and the use of sensitive detection methods like AlphaScreen or Nano-Luciferase reporter assays. youtube.com This approach drastically reduces the cost and time required for experimentation, accelerating the discovery of new derivatives and applications. youtube.comyoutube.com For example, an HTS campaign could screen a library of this compound derivatives for their ability to inhibit a specific enzyme or disrupt a protein-protein interaction, rapidly identifying promising lead compounds for further development. nih.govnih.gov
Integration with Machine Learning and Artificial Intelligence in Chemical Research
The synergy between artificial intelligence (AI) and chemical research is one of the most exciting frontiers. Machine learning (ML) algorithms, particularly deep neural networks (DNNs), are becoming indispensable tools in drug discovery and molecular design. nih.govmdpi.com These technologies can be applied to this compound research in several ways.
Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activities or physicochemical properties of novel derivatives before they are even synthesized. mdpi.com By training a DNN on a dataset of known benzamides and their properties, researchers can create models that identify new, structurally distinct molecules with desired characteristics, such as enhanced bioactivity or improved metabolic stability. mdpi.com This computational pre-screening saves significant resources by focusing laboratory efforts on the most promising candidates. mdpi.com
Exploration of New Chemical Space through Rational Derivatization
While HTS and AI can guide discovery, rational derivatization based on chemical intuition and established structure-activity relationships remains a vital research strategy. By making targeted modifications to the this compound scaffold, researchers can explore new regions of chemical space and fine-tune the molecule's properties for specific applications.
A compelling example is the development of selective inhibitors for the serotonin (B10506) transporter (SERT). A derivative, 2-(2'-((Dimethylamino)methyl)-4'-(3-fluoropropoxy)-phenylthio)benzenamine, was designed to have a high affinity and selectivity for SERT, demonstrating how rational modifications can lead to potent and specific neuroactive agents. nih.gov Similarly, the synthesis of various N-benzamide derivatives with different substituents has been used to explore and identify compounds with promising antimicrobial activity. nanobioletters.com Future work on this compound will undoubtedly involve creating libraries of such derivatives to probe for a wide range of biological and material science applications.
Advanced Computational Methodologies for Predictive Chemistry and Materials Design
Beyond the ML models mentioned earlier, a range of advanced computational methodologies are being used for predictive chemistry. Molecular docking, for instance, can simulate the binding of this compound derivatives to a target protein, providing insights into the specific interactions that confer activity. nih.gov This allows for the refinement of molecular designs to improve binding affinity and selectivity.
Furthermore, 3D-QSAR models take into account the three-dimensional geometry of molecules to better understand how their shape impacts ligand-target interactions. mdpi.com These computational tools enable researchers to build robust predictive models that can guide the synthesis of new compounds with a higher probability of success, accelerating the journey from initial concept to functional molecule. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(Dimethylamino)methyl]benzamide, and what hazards require mitigation during synthesis?
- Methodology : A two-step approach is recommended:
- Step 1 : React benzoyl chloride with O-benzyl hydroxylamine hydrochloride in dichloromethane (DCM) with sodium carbonate as a base. Monitor reaction completion via TLC .
- Step 2 : Introduce dimethylamine via nucleophilic substitution under inert conditions. Use catalytic hydrogenation for deprotection if required .
- Hazard Mitigation : Conduct Ames testing for mutagenicity (compound showed lower mutagenicity than benzyl chloride but requires ventilation and PPE). Avoid heating due to thermal instability .
Q. How can researchers ensure structural fidelity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Confirm dimethylamino group integration (δ ~2.2 ppm for CH₃ protons) and benzamide carbonyl (δ ~168 ppm in ¹³C NMR).
- HPLC-MS/MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to verify purity and detect degradation products (e.g., demethylated analogs) .
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and fume hood use are mandatory.
- Storage : Store in amber vials at 2–8°C to prevent decomposition.
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts (e.g., HCl from acyl chloride intermediates) before disposal .
Advanced Research Questions
Q. How do structural modifications of this compound influence μ-opioid receptor (MOR) binding affinity?
- Experimental Design :
- Analog Synthesis : Replace the dimethylamino group with cyclohexyl or pyrimidinyl moieties. Use Pd/C catalytic hydrogenation for deprotection .
- Binding Assays : Perform competitive radioligand displacement (e.g., [³H]DAMGO) on HEK293 cells expressing MOR. Compare IC₅₀ values with U-47700 (Ki = 7.5 nM) as a reference .
Q. How can contradictory pharmacological data (e.g., agonist vs. antagonist activity) be resolved for this compound?
- Methodology :
- Functional Assays : Use GTPγS binding to distinguish agonists (increase GTPγS uptake) from antagonists (block DAMGO-induced uptake).
- Computational Modeling : Perform molecular dynamics simulations with MOR (PDB ID: 6DDF) to identify steric clashes or electronic mismatches in antagonist-bound conformations .
Q. What advanced techniques characterize metabolic pathways of this compound in vivo?
- Approach :
- Metabolite Identification : Administer [¹⁴C]-labeled compound to rodents. Extract plasma and analyze via HPLC-MS/MS with CID fragmentation to detect hydroxylated or demethylated metabolites .
- Enzyme Inhibition : Incubate with human liver microsomes ± CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Q. How does the dimethylamino group impact crystallographic properties and hydrogen bonding?
- Crystallography : Grow single crystals via vapor diffusion (acetonitrile/water). Resolve structure using XRD (e.g., CCDC 2032776) to analyze H-bonding between the dimethylamino group and hydrazide carbonyl .
- DFT Calculations : Compute lattice energy and compare with analogs lacking dimethylamino groups. Higher polarity correlates with stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
